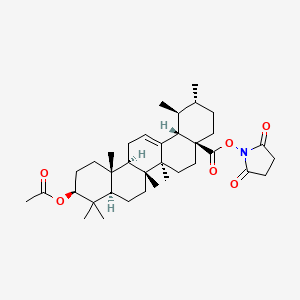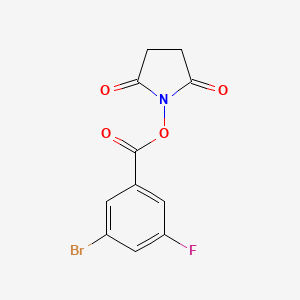
Ursolic Acid Acetate NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ursolic Acid Acetate NHS ester is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The addition of the NHS ester (N-hydroxysuccinimide ester) enhances its reactivity, making it useful for bioconjugation and other chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ursolic Acid Acetate NHS ester typically involves the esterification of ursolic acid with acetic anhydride, followed by the introduction of the NHS ester. The reaction conditions often include the use of anhydrous solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine. The process can be summarized as follows:
Esterification: Ursolic acid is reacted with acetic anhydride in the presence of pyridine to form ursolic acid acetate.
NHS Ester Introduction: The resulting ursolic acid acetate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ursolic acid are esterified using acetic anhydride and pyridine.
NHS Ester Formation: The esterified product is then reacted with N-hydroxysuccinimide and DCC in industrial reactors to produce the final compound.
化学反应分析
Types of Reactions
Ursolic Acid Acetate NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Aqueous Buffers: Used to control the pH during hydrolysis reactions.
Major Products Formed
Amide Derivatives: Formed from the reaction with primary amines.
Carboxylic Acids: Result from the hydrolysis of the NHS ester group.
科学研究应用
Ursolic Acid Acetate NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioconjugation techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to target specific cellular pathways.
Industry: Utilized in the development of new materials and drug delivery systems.
作用机制
The mechanism of action of Ursolic Acid Acetate NHS ester involves its ability to form stable amide bonds with primary amines, facilitating the attachment of various functional groups to biomolecules. This enhances the compound’s bioavailability and allows it to interact with specific molecular targets. In cancer research, it has been shown to inhibit the activity of key signaling pathways such as Akt, mTOR, and ERK, leading to reduced cell proliferation and increased apoptosis.
相似化合物的比较
Ursolic Acid Acetate NHS ester is unique due to its enhanced reactivity and stability compared to other similar compounds. Some similar compounds include:
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities but lower reactivity.
Betulinic Acid: Known for its anticancer properties but lacks the enhanced reactivity provided by the NHS ester group.
Lanosterol: A triterpenoid with different biological activities and structural features.
This compound stands out due to its ability to form stable conjugates with biomolecules, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCWZUPJWGNDY-TXVOCAPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)

![3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157874.png)
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157883.png)
![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8157890.png)
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157894.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
![4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157903.png)




